2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide is a complex organic compound that belongs to the class of benzofurans and benzodioxepins. This compound is characterized by its unique molecular structure, which includes a benzofuran ring fused with a benzodioxepin moiety. The presence of these rings imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide involves multiple steps, typically starting with the preparation of the benzofuran and benzodioxepin intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
-
Step 1: Synthesis of Benzofuran Intermediate
Reagents: Phenol, ethyl acetoacetate
Conditions: Acidic catalyst, reflux
Reaction: Formation of benzofuran through cyclization
-
Step 2: Synthesis of Benzodioxepin Intermediate
Reagents: Catechol, formaldehyde
Conditions: Basic catalyst, room temperature
Reaction: Formation of benzodioxepin through condensation
-
Step 3: Coupling of Intermediates
Reagents: Benzofuran intermediate, benzodioxepin intermediate, methylamine
Conditions: Acidic catalyst, elevated temperature
Reaction: Coupling reaction to form the final compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous medium, controlled temperature
Products: Oxidized derivatives of the compound
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions, low temperature
Products: Reduced derivatives of the compound
-
Substitution:
Reagents: Halogenating agents, nucleophiles
Conditions: Solvent medium, room temperature
Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, dichloromethane, water
Catalysts: Acidic or basic catalysts depending on the reaction type
Scientific Research Applications
2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique chemical reactivity and stability.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
-
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
-
Benzofuran Derivatives:
- Compounds with similar benzofuran structures but different substituents.
- Examples: 2-methylbenzofuran, 5-hydroxybenzofuran
-
Benzodioxepin Derivatives:
- Compounds with similar benzodioxepin structures but different substituents.
- Examples: 7-methylbenzodioxepin, 8-hydroxybenzodioxepin
Uniqueness
2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide is unique due to its specific combination of benzofuran and benzodioxepin moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C21H23NO4/c1-13-8-19-20(25-7-3-6-24-19)11-17(13)12-22-21(23)15-4-5-18-16(10-15)9-14(2)26-18/h4-5,8,10-11,14H,3,6-7,9,12H2,1-2H3,(H,22,23) |
InChI Key |
IGTYYNKTXOEGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NCC3=CC4=C(C=C3C)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.